4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzothiophene-3-carboxylic acid hydrazide with allyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the synthesis of other complex organic molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes. The triazole ring and benzothiophene moiety contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
- 2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Uniqueness
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h2-6,8H,1,7H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKCWDGVAHFHQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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